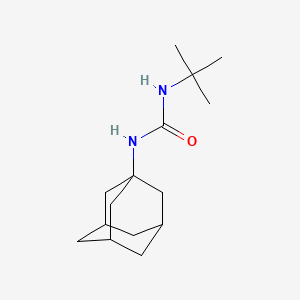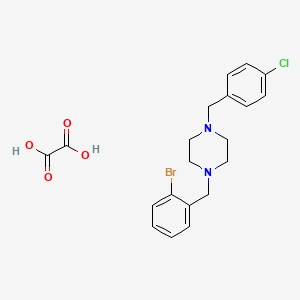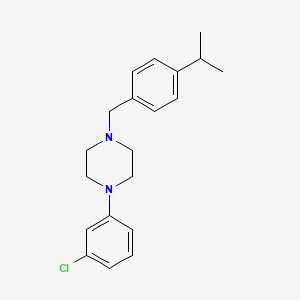
1-((3s,5s,7s)-adamantan-1-yl)-3-(tert-butyl)urea
Übersicht
Beschreibung
1-((3s,5s,7s)-adamantan-1-yl)-3-(tert-butyl)urea is a synthetic organic compound featuring an adamantane core and a tert-butyl urea moiety. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.
Wirkmechanismus
Target of Action
N-1-adamantyl-N’-(tert-butyl)urea is a type of hindered urea bond (HUB) compound . The primary target of this compound is the urea bond itself . The bulky N-substituent in the compound renders the urea bond dynamic .
Mode of Action
The dynamicity of the hindered urea bond is induced by the bulky N-substituent . A relatively straightforward strategy to “turn off” the dynamicity could be removing the tert-butyl group . This is achieved through an acid-assisted de-tert-butylation reaction . This reaction can instantly “turn off” the dynamicity of the hindered urea bond (HUB) and thus broaden its applications .
Biochemical Pathways
The acid-assisted de-tert-butylation reaction is a part of dynamic covalent chemistry (DCC), characterized by the reversible breaking and formation of covalent bonds . This chemistry enables the synthesis of novel macrocycles, molecular cages, knots, and covalent organic frameworks . It has also been incorporated into polymeric networks which endows materials with functions like self-healing, shape memory, stimuli responsiveness, reprocessability, and recyclability .
Pharmacokinetics
The acid-assisted de-tert-butylation reaction can lead to improved chemical stabilities and mechanical properties of hub-containing materials , which may influence the ADME properties of the compound.
Result of Action
The result of the action of N-1-adamantyl-N’-(tert-butyl)urea is the stabilization of the hindered urea bond through de-tert-butylation . This leads to improved chemical stabilities and mechanical properties of HUB-containing materials . The stabilized structures can have various applications, including the development of materials with self-healing property, multiple shape-memory effect, reprocessability, and recyclability .
Action Environment
The action of N-1-adamantyl-N’-(tert-butyl)urea can be influenced by environmental factors such as the presence of acid, which assists in the de-tert-butylation reaction . The stability of the compound can also be affected by the presence of strong oxidizing agents . Therefore, it is recommended to store the compound in a cool, ventilated warehouse, away from fire and heat sources .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3s,5s,7s)-adamantan-1-yl)-3-(tert-butyl)urea typically involves the reaction of adamantane derivatives with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into a variety of organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((3s,5s,7s)-adamantan-1-yl)-3-(tert-butyl)urea can undergo several types of chemical reactions, including:
Oxidation: The adamantane core can be oxidized to introduce hydroxyl groups, enhancing its solubility and reactivity.
Reduction: Reduction reactions can be used to modify the urea moiety, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Hydroxylated derivatives of the adamantane core.
Reduction: Modified urea derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the tert-butyl group.
Wissenschaftliche Forschungsanwendungen
1-((3s,5s,7s)-adamantan-1-yl)-3-(tert-butyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug candidate due to its stable and rigid structure.
Medicine: Explored for its antiviral and anticancer properties, leveraging the unique properties of the adamantane core.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and rigidity.
Vergleich Mit ähnlichen Verbindungen
1-adamantylurea: Shares the adamantane core but lacks the tert-butyl group, resulting in different chemical and biological properties.
tert-butylcarbamate: Contains the tert-butyl group but lacks the adamantane core, leading to different stability and reactivity profiles.
Uniqueness: 1-((3s,5s,7s)-adamantan-1-yl)-3-(tert-butyl)urea is unique due to the combination of the adamantane core and the tert-butyl urea moiety. This combination provides a balance of stability, rigidity, and reactivity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-tert-butylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-14(2,3)16-13(18)17-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMVWFYLRWMNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320900 | |
| Record name | 1-(1-adamantyl)-3-tert-butylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25348-10-1 | |
| Record name | 1-(1-adamantyl)-3-tert-butylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]-1,3-oxazolidin-2-one](/img/structure/B4973173.png)
![Ethyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride](/img/structure/B4973175.png)
![Methyl [3-(3-chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B4973178.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4973190.png)
![ethyl 2-amino-3-[(2,5-dimethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B4973210.png)
![1-(2,6-dimethoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine oxalate](/img/structure/B4973221.png)
![6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B4973226.png)
![1-[3-(3-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]ethanone](/img/structure/B4973229.png)

![N-[4-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B4973249.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-4-piperidinamine](/img/structure/B4973256.png)
![2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4973263.png)
